(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid
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Overview
Description
(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid is a complex organic compound with a unique structure. This compound is characterized by multiple hydroxyl groups, an amino group, and a long hydrocarbon chain, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
- **(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]pentanedioic acid
- **(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]hexanedioic acid
Uniqueness
Properties
Molecular Formula |
C25H47NO10 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C25H47NO10/c1-4-16(3)24(36-23(33)12-17(25(34)35)11-22(31)32)21(30)10-15(2)8-6-5-7-9-19(28)20(29)13-18(27)14-26/h15-21,24,27-30H,4-14,26H2,1-3H3,(H,31,32)(H,34,35)/t15-,16+,17+,18-,19+,20-,21-,24+/m0/s1 |
InChI Key |
DOFQASYPBACFKP-YIEPZGSCSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCC[C@H]([C@H](C[C@@H](CN)O)O)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCC(C)C(C(CC(C)CCCCCC(C(CC(CN)O)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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